molecular formula C11H21NOS B14641544 S-Butyl 2,2,4-trimethylazetidine-1-carbothioate CAS No. 54395-85-6

S-Butyl 2,2,4-trimethylazetidine-1-carbothioate

Cat. No.: B14641544
CAS No.: 54395-85-6
M. Wt: 215.36 g/mol
InChI Key: JMNBFEWNPDWMJN-UHFFFAOYSA-N
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Description

S-Butyl 2,2,4-trimethylazetidine-1-carbothioate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a butyl group attached to the sulfur atom of a carbothioate moiety, and a 2,2,4-trimethyl substitution pattern on the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with a suitable thiocarbonyl compound. One common method is the reaction of 2,2,4-trimethylazetidine with carbon disulfide in the presence of a base, followed by alkylation with butyl bromide. The reaction conditions usually involve:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: S-Butyl 2,2,4-trimethylazetidine-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfur species

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Chemistry: In chemistry, S-Butyl 2,2,4-trimethylazetidine-1-carbothioate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biology and medicine, this compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for the design of novel materials and active ingredients.

Mechanism of Action

The mechanism of action of S-Butyl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structural features and functional groups. The pathways involved in its action include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their activity.

    Receptor Modulation: It may interact with receptors, altering their signaling pathways.

Comparison with Similar Compounds

  • S-Propyl 2,2,4-trimethylazetidine-1-carbothioate
  • S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate
  • S-Methyl 2,2,4-trimethylazetidine-1-carbothioate

Comparison: Compared to its similar compounds, S-Butyl 2,2,4-trimethylazetidine-1-carbothioate has a longer alkyl chain, which may influence its solubility, reactivity, and biological activity. The butyl group provides additional steric hindrance and hydrophobic interactions, making it unique in its class.

Properties

CAS No.

54395-85-6

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

S-butyl 2,2,4-trimethylazetidine-1-carbothioate

InChI

InChI=1S/C11H21NOS/c1-5-6-7-14-10(13)12-9(2)8-11(12,3)4/h9H,5-8H2,1-4H3

InChI Key

JMNBFEWNPDWMJN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=O)N1C(CC1(C)C)C

Origin of Product

United States

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